molecular formula C7H8N2O2 B15295031 4-Methyl-2-nitroaniline-d6

4-Methyl-2-nitroaniline-d6

Cat. No.: B15295031
M. Wt: 158.19 g/mol
InChI Key: DLURHXYXQYMPLT-RLTMCGQMSA-N
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Description

4-Methyl-2-nitroaniline-d6 is a deuterium-labeled form of 4-Methyl-2-nitroaniline. This compound is primarily used in research and industrial applications. Its molecular formula is C7H2D6N2O2, and it has a molecular weight of 158.19 g/mol . The deuterium labeling makes it particularly useful in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

4-Methyl-2-nitroaniline-d6 can be synthesized through several methods. One common approach involves the nitration of 4-methylacetanilide followed by reduction. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst . Industrial production methods often involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s high purity.

Chemical Reactions Analysis

4-Methyl-2-nitroaniline-d6 undergoes various chemical reactions, including:

Scientific Research Applications

4-Methyl-2-nitroaniline-d6 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Methyl-2-nitroaniline-d6 involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The deuterium atoms in the compound can also influence its metabolic stability and distribution within biological systems .

Comparison with Similar Compounds

4-Methyl-2-nitroaniline-d6 can be compared with other similar compounds, such as:

This compound stands out due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

158.19 g/mol

IUPAC Name

2,3,5-trideuterio-6-nitro-4-(trideuteriomethyl)aniline

InChI

InChI=1S/C7H8N2O2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3/i1D3,2D,3D,4D

InChI Key

DLURHXYXQYMPLT-RLTMCGQMSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[N+](=O)[O-])N)[2H]

Canonical SMILES

CC1=CC(=C(C=C1)N)[N+](=O)[O-]

Origin of Product

United States

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